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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzoic acid

Cat. No.: B049128

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxybenzoic acid, also known as 3-bromosalicylic acid, is a versatile building
block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a
hydroxyl group, and a bromine atom on an aromatic ring, allows for a diverse range of chemical
transformations. This document provides detailed application notes and experimental protocols
for the use of 3-bromo-2-hydroxybenzoic acid in the synthesis of various organic molecules,
including its role as a key intermediate in the preparation of pharmaceutical compounds and
their impurities.

Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-2-hydroxybenzoic acid is
presented below. This data is essential for its handling, reaction setup, and purification.
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Property Value Reference
CAS Number 3883-95-2 [1]
Molecular Formula C7HsBrOs [1]
Molecular Weight 217.02 g/mol [1]
Melting Point 219-220 °C [2]
Boiling Point 301.4 °C at 760 mmHg [2]
Solubility Soluble in Methanol, DMSO [2]
pKa 2.43+0.10 [2]

Applications in Organic Synthesis

3-Bromo-2-hydroxybenzoic acid serves as a precursor in a variety of synthetic
transformations, including esterification, amide bond formation, and as a key component in the
synthesis of more complex molecules.

Esterification Reactions

The carboxylic acid moiety of 3-bromo-2-hydroxybenzoic acid can be readily esterified under
standard conditions, such as the Fischer-Speier esterification. These esters can serve as
protecting groups or as intermediates for further functionalization.

Experimental Protocol: Synthesis of Methyl 3-bromo-2-hydroxybenzoate
This protocol is adapted from the general Fischer esterification procedure.[3]
o Materials:

o 3-Bromo-2-hydroxybenzoic acid

o Anhydrous methanol

o Concentrated sulfuric acid

o Sodium bicarbonate solution (saturated)
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o
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Procedure:

o

To a round-bottom flask, add 3-bromo-2-hydroxybenzoic acid (1.0 eq).
o Add an excess of anhydrous methanol (e.g., 10-20 eq).

o Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred
mixture.

o Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and remove the excess methanol
using a rotary evaporator.

o Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a
separatory funnel.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

o Purify the crude product by recrystallization or column chromatography to obtain pure
methyl 3-bromo-2-hydroxybenzoate.
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Logical Workflow for Fischer Esterification:

- Dry over MgSOa

Work-up:
3-Bromo-2-hydroxybenzoic acid + Reflux - Remove excess Methanol Purification:
Methanol (excess) + (4-6 hours) - Extraction with organic solvent - Recrystallization or
H2S0a4 (catalyst) - Wash with H20, NaHCOs, Brine - Column Chromatography

Click to download full resolution via product page

Caption: Workflow for the synthesis of methyl 3-bromo-2-hydroxybenzoate.

Amide Bond Formation

The carboxylic acid group can also be converted to an amide via coupling with an amine. This
reaction is fundamental in the synthesis of many biologically active molecules. The use of a
coupling agent is typically required to activate the carboxylic acid.

Experimental Protocol: General Amide Coupling

This protocol is a general procedure for amide bond formation using a coupling agent like
HATU.[4]

o Materials:
o 3-Bromo-2-hydroxybenzoic acid
o Amine (primary or secondary)
o HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
o DIPEA (N,N-Diisopropylethylamine)
o Anhydrous DMF (N,N-Dimethylformamide)
o Ethyl acetate

o 1M HCI solution
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e Procedure:

o Dissolve 3-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom
flask under an inert atmosphere.

o Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room
temperature to activate the carboxylic acid.

o Add the desired amine (1.2 eq) to the reaction mixture.
o Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
o Upon completion, dilute the reaction mixture with ethyl acetate and water.

o Wash the organic layer sequentially with 1M HCI, saturated sodium bicarbonate solution,
and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography to obtain the desired amide.

Workflow for Amide Coupling:
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Caption: General workflow for amide bond formation.

Intermediate in the Synthesis of Sulfasalazine Impurities

3-Bromo-2-hydroxybenzoic acid is a known intermediate in the synthesis of certain impurities
of Sulfasalazine, an anti-inflammatory drug.[5][6] The synthesis of these impurities is crucial for
their use as reference standards in quality control of the active pharmaceutical ingredient.

One such impurity is 3-Bromo-2-hydroxy-5-((4-(N-(pyridin-2-
yl)sulfamoyl)phenyl)diazenyl)benzoic Acid. The synthesis involves a multi-step process where
3-bromo-2-hydroxybenzoic acid is a key precursor. While detailed, step-by-step protocols for
the synthesis of this specific impurity starting from 3-bromo-2-hydroxybenzoic acid are often
proprietary, the general pathway involves diazotization and coupling reactions.

Conceptual Synthetic Pathway:

p-Nitrobenzenesulfony! chloride . - Diazotization . .
( + 2-Nitrophenol Intermediate Steps Sulfapyridine analog (NaNOz, HCl) Diazonium Salt

Azo Coupling
benzoi
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Caption: Conceptual pathway to a Sulfasalazine impurity.
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Precursor for Heterocycle Synthesis

The presence of multiple functional groups makes 3-bromo-2-hydroxybenzoic acid a suitable
precursor for the synthesis of heterocyclic compounds. For instance, it can be used in the
synthesis of benzoxazolinone derivatives.

Application Example: Synthesis of 7-Bromobenzoxazolin-2-one

7-Bromobenzoxazolin-2-one is an intermediate in the synthesis of the experimental drug
bifeprunox. The synthesis from 3-bromo-2-hydroxybenzoic acid would conceptually involve
an initial amide formation followed by cyclization.

Hypothetical Synthetic Pathway:
o Amide Formation: Reaction of 3-bromo-2-hydroxybenzoic acid with an amine source.
o Cyclization: Intramolecular cyclization to form the benzoxazolinone ring.

This pathway highlights the utility of 3-bromo-2-hydroxybenzoic acid in constructing more
complex molecular architectures.

Summary of Synthetic Applications

Reaction Type Product Class Key Reagents

Alcohol, Acid Catalyst (e.g.,

Esterification Benzoic Esters
H2S04)
Amine, Coupling Agent (e.g.,
Amide Formation Benzamides pling Agent (e.g
HATU), Base (e.g., DIPEA)
Azo Coupling Azo Compounds Diazonium Salt
Heterocycle Synthesis Benzoxazolinones Amine, Cyclization reagents
Conclusion

3-Bromo-2-hydroxybenzoic acid is a valuable and versatile reagent in organic synthesis. Its
utility is demonstrated in fundamental transformations such as esterification and amide bond
formation, as well as in the synthesis of complex, high-value molecules for the pharmaceutical
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industry. The protocols and workflows provided herein serve as a guide for researchers to
effectively utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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